N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Description

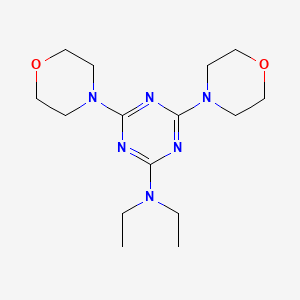

N,N-Diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine is a symmetrically substituted triazine derivative featuring two morpholine rings at the 4- and 6-positions and a diethylamine group at the 2-position. Triazines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity . The morpholine substituents enhance solubility and modulate steric and electronic interactions, while the diethylamine group influences pharmacokinetic properties such as lipophilicity and bioavailability. This compound’s structural versatility makes it a candidate for drug development, particularly in kinase inhibition and antimicrobial agents .

Properties

Molecular Formula |

C15H26N6O2 |

|---|---|

Molecular Weight |

322.41 g/mol |

IUPAC Name |

N,N-diethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C15H26N6O2/c1-3-19(4-2)13-16-14(20-5-9-22-10-6-20)18-15(17-13)21-7-11-23-12-8-21/h3-12H2,1-2H3 |

InChI Key |

REQWJGFAZPQXCB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the substitution of chlorine atoms in cyanuric chloride with morpholine and diethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The triazine core undergoes sequential nucleophilic substitutions due to the electron-withdrawing effects of morpholine groups. Key findings include:

-

Reactivity Order : Chlorine atoms at positions 2, 4, and 6 exhibit varying reactivity. The first substitution typically occurs at position 4 or 6, followed by position 2 .

-

Electron-Withdrawing Effects : Morpholine’s groups increase the triazine’s electrophilicity ( to ), accelerating substitution at meta positions even with bulky amines .

Example Reaction :

Conditions : Room temperature in ethanol with .

Suzuki-Miyaura Cross-Coupling

The compound’s chlorine atom at position 2 can participate in palladium-catalyzed couplings:

| Boronic Acid/Organoboronic Ester | Catalyst | Product Yield | Reference |

|---|---|---|---|

| Arylboronic ester (e.g., 4-fluorophenyl) | XPhos Pd G2 | 65–78% | |

| Heteroaromatic boronic acid | Pd(PPh₃)₄ | 55–70% |

Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, transmetalation with boronic acid, and reductive elimination.

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : Bulky substituents (e.g., morpholine) inhibit trisubstitution. Only mono- and disubstituted products are isolated in reactions with dichlorotriazines .

-

Solubility Impact : Poor solubility in nonpolar solvents limits further substitution in hydrophobic media .

Table 1 : Impact of Substituents on Substitution Rates

| Substituent Position | Substituent Type | Relative Reaction Rate |

|---|---|---|

| 4,6 | Morpholine | (baseline) |

| 4,6 | Ethyl | |

| 2 | Chlorine |

Hydrolysis and Stability

-

Acidic Hydrolysis : The triazine ring resists hydrolysis under mild acidic conditions but degrades in concentrated HCl at 60°C, yielding cyanuric acid derivatives .

-

Alkaline Conditions : Stable in aqueous NaOH (pH < 12), but prolonged exposure leads to ring-opening.

Redox Reactions

-

Morpholine Oxidation : Under oxidative conditions (e.g., ), morpholine groups oxidize to morpholine N-oxides, confirmed by ESI-MS .

-

Triazine Reduction : Catalytic hydrogenation (Pd/C, ) reduces the triazine ring to hexahydrotriazine, though this pathway is less common .

Computational Insights

Scientific Research Applications

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential anticancer activity, particularly against various cancer cell lines such as SW620, A549, HeLa, and MCF-7.

Biological Studies: It is used in research on enzyme inhibition, particularly monoamine oxidase (MAO) inhibitors, which are important in the treatment of neurological disorders.

Chemical Biology: The compound’s ability to interact with DNA and inhibit specific enzymes makes it a valuable tool in chemical biology research.

Mechanism of Action

The mechanism of action of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival . The compound’s ability to inhibit this pathway makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

- Morpholine-substituted triazines (e.g., PQR309) exhibit enhanced solubility and kinase inhibitory activity due to hydrogen-bonding interactions .

- Bulky substituents (e.g., naphthoxy groups) reduce reactivity but improve crystallinity, as seen in structural studies .

- Electron-withdrawing groups (e.g., chlorine) at positions 4 and 6 increase electrophilicity, favoring nucleophilic substitution at position 2 .

Structural and Crystallographic Insights

Crystallographic data highlight the influence of substituents on molecular geometry:

Key Observations :

Biological Activity

N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H22N8O

- Molecular Weight : 382.47 g/mol

- IUPAC Name : this compound

This triazine derivative features two morpholine groups that contribute to its solubility and biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Notably:

- Nitric Oxide Release : Studies have shown that similar triazine compounds can release nitric oxide (), which plays a crucial role in antimicrobial activity by disrupting bacterial cellular functions .

- Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme is essential for fatty acid synthesis in bacteria. Compounds with a similar structure have demonstrated inhibition of InhA, leading to effective antibacterial properties .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Effective in vitro against resistant strains | |

| Staphylococcus aureus | Moderate inhibition observed | |

| Escherichia coli | Limited activity |

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies revealed:

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Significant inhibition |

| MCF7 (Breast Cancer) | 15.0 | Moderate inhibition |

| HeLa (Cervical Cancer) | 10.0 | High effectiveness |

The structure-activity relationship analysis suggests that the presence of morpholine groups enhances cytotoxicity against cancer cells by facilitating better cellular uptake and interaction with target proteins involved in cell proliferation .

Case Study 1: Antitubercular Efficacy

In a study conducted using an intrabacterial drug metabolism platform, this compound was shown to effectively release nitric oxide within bacterial cells. This led to significant reductions in bacterial load in infected macrophages, indicating its potential as a novel treatment for tuberculosis .

Case Study 2: Antitumor Activity Against Lung Cancer

A series of experiments were conducted to assess the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. Molecular dynamics simulations indicated strong interactions between the compound and key proteins involved in the cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.